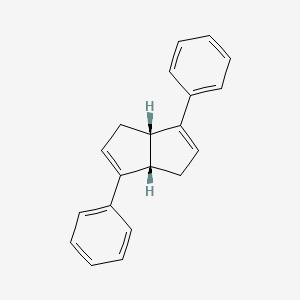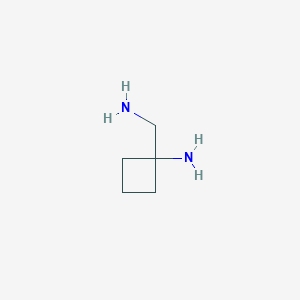
1-(Aminomethyl)cyclobutanamine
Übersicht
Beschreibung
1-(Aminomethyl)cyclobutanamine , also known as AMCA , is a cyclic secondary amine. Its chemical formula is C5H13ClN2 with a molecular weight of 136.62 g/mol . The compound is supplied as imprinted hard shell capsules, elliptical film-coated tablets, or an oral solution containing 250 mg/5 mL of gabapentin .
Wissenschaftliche Forschungsanwendungen
Neuropharmacology: Anticonvulsant Effects
“1-(Aminomethyl)cyclobutanamine” is structurally related to Gabapentin, a compound known for its anticonvulsant properties. It acts as a synthetic analog of the neurotransmitter gamma-aminobutyric acid (GABA) and is used to treat seizures by inhibiting excitatory neuron activity .
Analgesic Research: Pain Management
This compound has also been utilized in analgesic research due to its ability to interact with voltage-gated calcium channels in cortical neurons, which can modulate pain perception. It’s particularly relevant in the study of neuropathic pain .
Neurological Disorders: Therapeutic Potential
Research into neurological disorders such as epilepsy, neuropathic pain, and fibromyalgia has benefited from the application of “1-(Aminomethyl)cyclobutanamine”. Its influence on calcium channels offers potential therapeutic avenues for these conditions .
Chemical Synthesis: Intermediate Compound
In the field of chemical synthesis, “1-(Aminomethyl)cyclobutanamine” serves as an intermediate compound. It’s used in the synthesis of more complex molecules, potentially with pharmacological activities .
Material Science: Polymer Modification
The amine group in “1-(Aminomethyl)cyclobutanamine” allows it to act as a modifying agent in polymer science. It can be used to introduce functional groups that alter the properties of polymers for specific applications .
Analytical Chemistry: Reference Standards
Due to its well-defined structure and properties, “1-(Aminomethyl)cyclobutanamine” is used as a reference standard in analytical chemistry to ensure the accuracy of analytical methods and instrumentation calibration .
Safety and Handling: Hazard Assessment
The compound’s safety profile and handling precautions are studied to ensure safe laboratory practices. It’s important to understand the potential hazards, such as skin and eye irritation, associated with its use .
Pharmacokinetics: Absorption and Distribution
“1-(Aminomethyl)cyclobutanamine” is also studied for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). This research is crucial for developing new drugs and understanding their behavior in the body .
Wirkmechanismus
The exact mechanism by which 1-(Aminomethyl)cyclobutanamine exerts its analgesic action remains unknown. It may involve preventing allodynia (pain-related behavior) and hyperalgesia (exaggerated response to painful stimuli). Additionally, it exhibits anticonvulsant activity in animal test systems.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(aminomethyl)cyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c6-4-5(7)2-1-3-5/h1-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJMSKRFAJQWSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591348 | |
| Record name | 1-(Aminomethyl)cyclobutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Aminomethyl)cyclobutanamine | |
CAS RN |
780747-61-7 | |
| Record name | 1-(Aminomethyl)cyclobutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




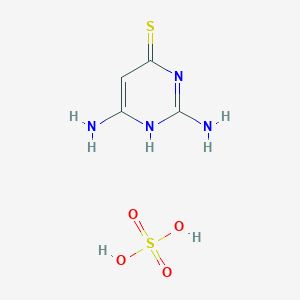
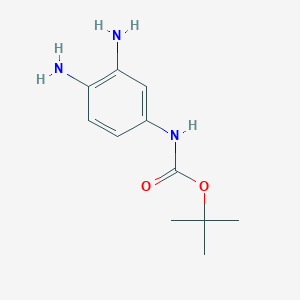
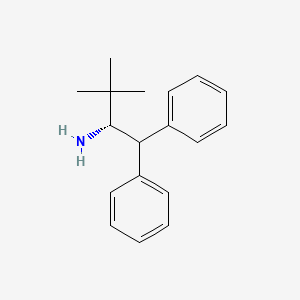
![2-Benzyl 1-tert-butyl (2S,4R)-4-[(4-methylphenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate](/img/structure/B1602390.png)

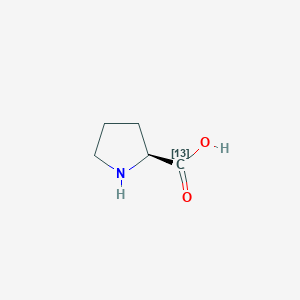
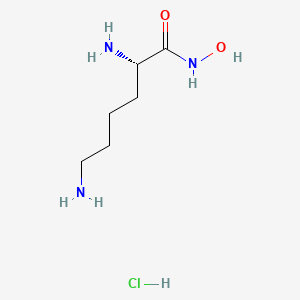
![N-[5-(Diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-[2-(methylamino)acetyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B1602398.png)
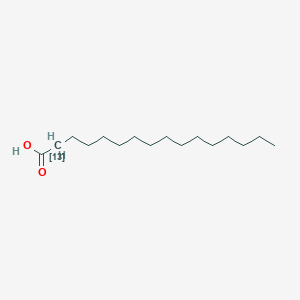
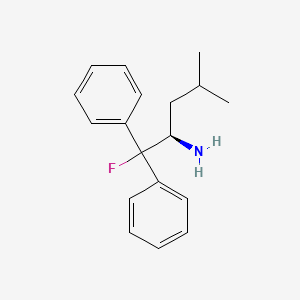

![4-Formylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1602405.png)
